REACTION_CXSMILES
|
[O:1]1[CH2:4][CH:3]([N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]4[C:19]5[N:20]([CH:45]=[CH:46][N:47]=5)[CH:21]=[C:22]([C:24]5[N:29]=[C:28]([N:30](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)[CH:27]=[N:26][CH:25]=5)[N:23]=4)=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[CH2:2]1.S(=O)(=O)(O)O.CC(C)=[O:55].[C:57](=[O:60])([O-:59])[O-].[Na+].[Na+]>O>[C:4]([OH:1])(=[O:55])[CH2:3][CH2:2][C:57]([OH:59])=[O:60].[NH2:30][C:28]1[N:29]=[C:24]([C:22]2[N:23]=[C:18]([NH:17][C:14]3[CH:13]=[CH:12][C:11]([N:8]4[CH2:9][CH2:10][N:5]([CH:3]5[CH2:4][O:1][CH2:2]5)[CH2:6][CH2:7]4)=[CH:16][CH:15]=3)[C:19]3[N:20]([CH:45]=[CH:46][N:47]=3)[CH:21]=2)[CH:25]=[N:26][CH:27]=1 |f:3.4.5,7.8|
|
Name
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di-tert-butyl {6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-yl}imidodicarbonate
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
O1CC(C1)N1CCN(CC1)C1=CC=C(C=C1)NC=1C=2N(C=C(N1)C1=CN=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=CN2
|
Name
|
|
Quantity
|
6.99 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
8.75 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for ca. 4 h at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to ca. 22° C.
|
Type
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FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with water in portions (4×1 parts)
|
Type
|
CUSTOM
|
Details
|
The wet cake (Example 2 free base) was dried at ca. 60° C
|
Type
|
ADDITION
|
Details
|
To the slurry of dry Example 2 free base in 2-propanol (2.3 parts) was added a solution of succinic acid (
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was heated to ca. 40° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for ca. 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ca. 22° C.
|
Type
|
WAIT
|
Details
|
followed by a stir period of ca. 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered at ca. 22° C.
|
Type
|
WASH
|
Details
|
the wet cake was washed with 2-propanol (5 parts)
|
Type
|
CUSTOM
|
Details
|
dried at ca. 60° C.
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC(=O)O)(=O)O.NC1=CN=CC(=N1)C=1N=C(C=2N(C1)C=CN2)NC2=CC=C(C=C2)N2CCN(CC2)C2COC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |